[2'-13C]2'-Deoxyuridine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-SARLRRDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Incorporation Strategies for 2 13c 2 Deoxyuridine
Regiospecific ¹³C-Labeling Methodologies
The precise placement of a ¹³C label at the 2'-position of the deoxyribose sugar is crucial for its intended applications. This is achieved through sophisticated chemical and enzymatic synthesis routes.
Chemical Derivatization Approaches from Precursors
A primary route for synthesizing [2'-¹³C]2'-Deoxyuridine involves the chemical modification of readily available, unlabeled 2'-deoxyuridine (B118206) or other suitable precursors. These multi-step processes are designed to introduce the ¹³C isotope at the desired C2' position with high selectivity.
One approach begins with the deoxygenation of ribonucleosides to their 2'-deoxy counterparts. While a general strategy, achieving regiospecific labeling at the 2' position during this process requires carefully designed synthetic pathways.
Another common strategy involves starting with a precursor where the 2'-position is amenable to chemical modification and introduction of the ¹³C label. This can involve a series of protection, activation, and substitution reactions to build the desired labeled deoxyribose ring before or after glycosylation with the uracil (B121893) base.
Once synthesized, [2'-¹³C]2'-Deoxyuridine can serve as a valuable precursor for other labeled pyrimidine (B1678525) nucleosides. For instance, labeled 2'-deoxyuridine can be chemically converted to labeled 2'-deoxycytidine (B1670253). nih.gov This transformation broadens the utility of the initial labeled compound, allowing for the synthesis of a wider range of isotopically marked DNA building blocks.
Furthermore, modifications at the 5-position of the uracil base are common. For example, 2'-deoxyuridine can be converted to 5-chloro-2'-deoxyuridine (B16210) (CldU) or 5-formyl-2'-deoxyuridine (B1195723). nih.govjst.go.jp These derivatives, when synthesized from a [2'-¹³C] labeled precursor, provide tools for studying DNA damage and repair, as well as epigenetic modifications.
| Precursor | Product | Application |
| [2'-¹³C]2'-Deoxyuridine | [2'-¹³C]2'-Deoxycytidine | Synthesis of ¹³C-labeled DNA |
| 2'-Deoxyuridine | 5-Chloro-2'-deoxyuridine | DNA damage and repair studies |
| 2'-Deoxyuridine | 5-Formyl-2'-deoxyuridine | Epigenetic research |
To incorporate [2'-¹³C]2'-Deoxyuridine into synthetic DNA strands, it must first be converted into a phosphoramidite (B1245037) derivative. d-nb.info This process typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using an agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. oup.comatdbio.com
The resulting [2'-¹³C]2'-Deoxyuridine phosphoramidite is a stable building block suitable for automated solid-phase DNA synthesis. This allows for the precise, site-specific incorporation of the ¹³C-labeled nucleoside into custom-designed oligonucleotides. d-nb.info These labeled oligonucleotides are invaluable for NMR spectroscopic studies of DNA structure and dynamics.
The synthesis of phosphoramidites is a critical step for creating oligonucleotides containing various modifications, not just isotopic labels. For example, phosphoramidites of 5-substituted 2'-deoxyuridines, such as those with amino linkers or fluorinated groups, are synthesized to create modified oligonucleotides for a range of applications. thno.orgnih.gov
For enzymatic incorporation into DNA, [2'-¹³C]2'-Deoxyuridine must be converted to its 5'-triphosphate form, [2'-¹³C]dUTP. A common method for this is the "one-pot, three-step" Yoshikawa procedure or variations thereof. nih.gov This involves the initial monophosphorylation of the 5'-hydroxyl group of the nucleoside with phosphoryl chloride (POCl₃), followed by reaction with pyrophosphate to form the triphosphate. acs.org
The resulting [2'-¹³C]dUTP can then be used as a substrate by DNA polymerases for the enzymatic synthesis of ¹³C-labeled DNA. whiterose.ac.uk This method is also applicable to a wide range of other modified nucleosides, enabling the synthesis of DNA with various functionalities. whiterose.ac.uk
| Starting Material | Reagents | Product |
| [2'-¹³C]2'-Deoxyuridine | 1. POCl₃, Proton Sponge 2. Tributylammonium pyrophosphate | [2'-¹³C]2'-Deoxyuridine-5'-triphosphate |
| 5-Iodo-2'-deoxyuridine | 1. POCl₃ 2. Tributylammonium phosphate (B84403) | 5-Iodo-2'-deoxyuridine-5'-triphosphate |
Synthesis of Phosphoramidite Precursors for Solid-Phase Oligonucleotide Synthesis
Enzymatic Synthesis Using Labeled Building Blocks
An alternative to purely chemical synthesis is the use of enzymatic methods. These approaches can offer high specificity and yield. For instance, nucleoside phosphorylases can be used in transglycosylation reactions to transfer a labeled deoxyribose moiety to a different nucleobase. nih.gov
In one such strategy, a universally ¹³C-labeled sugar, like glucose, is used as the starting material to synthesize a labeled thymidine (B127349). nih.gov The labeled deoxyribose from this thymidine can then be enzymatically transferred to other bases, including uracil, to produce [2'-¹³C]2'-Deoxyuridine. nih.gov This method can produce all four major deoxynucleosides with an identically labeled sugar moiety, which is advantageous for simplifying NMR data analysis of the resulting DNA oligomers. nih.gov
Enzymatic methods are also employed for the synthesis of modified nucleoside triphosphates, which are then used by polymerases to construct modified DNA.
Incorporation into Oligonucleotides and Genomic DNA
The primary application of [2'-¹³C]2'-Deoxyuridine is its incorporation into DNA strands, either synthetic oligonucleotides or genomic DNA in cellular systems.
For synthetic oligonucleotides, the phosphoramidite of [2'-¹³C]2'-Deoxyuridine is used in standard solid-phase synthesis protocols. d-nb.info This allows for the creation of DNA molecules with one or more ¹³C labels at specific locations. These labeled oligonucleotides are essential for high-resolution NMR studies to determine the structure, dynamics, and interactions of DNA.
For incorporation into genomic DNA, the triphosphate form, [2'-¹³C]dUTP, can be introduced into cells. The cellular machinery will then use it as a building block during DNA replication. This in vivo labeling approach allows for the study of DNA metabolism and the effects of various agents on DNA synthesis and integrity within a living system.
Enzymatic Incorporation during DNA Polymerase Reactions
The enzymatic pathway involves the synthesis of [2'-¹³C]2'-Deoxyuridine 5'-triphosphate, which can then serve as a substrate for DNA polymerases. These enzymes catalyze the site-specific incorporation of the labeled nucleotide into a growing DNA strand opposite a template adenine (B156593) base. nih.gov The efficiency of this process is highly dependent on the chosen DNA polymerase, as different polymerases exhibit varying tolerances for modified nucleotides. nih.gov
The successful incorporation of various modified deoxyuridine triphosphates has been demonstrated, paving the way for generating DNA with specific functionalities or labels. whiterose.ac.ukmdpi.com The selection of the polymerase is critical; for example, Vent (exo-) DNA polymerase has been found to efficiently incorporate a range of modified dUTPs, highlighting its utility in creating functionally diverse DNA. mdpi.com
Table 1: DNA Polymerases Used for Incorporating Modified Deoxyuridine Triphosphates
| DNA Polymerase Family | Example Polymerase | Substrate Tolerance | Reference |
|---|---|---|---|
| Family A | Taq DNA Polymerase | Moderate proficiency with modified dUTPs. | oup.com |
| Family B | Vent (exo-) DNA Polymerase | High efficiency in incorporating various modified dUTPs. | whiterose.ac.ukmdpi.com |
| Family B | Pwo DNA Polymerase | Shown to incorporate C5-modified dCTPs, suggesting tolerance for pyrimidine modifications. | whiterose.ac.uk |
| E. coli | DNA Polymerase I (Klenow) | Efficiently incorporates modified dUTPs like fdUTP. | nih.govoup.com |
Chemical Synthesis of Labeled Oligodeoxyribonucleotides
The most prevalent method for producing precisely labeled DNA sequences is through automated solid-phase chemical synthesis using the phosphoramidite method. oup.comnih.gov This strategy requires the prior synthesis of a [2'-¹³C]2'-Deoxyuridine phosphoramidite building block. lumiprobe.com This process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite monomer. oup.comnih.gov
Once prepared, the labeled phosphoramidite can be used in a standard automated DNA synthesizer. nih.govlumiprobe.com The synthesis cycle involves four key steps:
Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.
Coupling: The activated [2'-¹³C]2'-Deoxyuridine phosphoramidite is coupled to the free 5'-hydroxyl group.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia, to yield the final labeled DNA product. oup.com This method allows for the precise placement of one or more [2'-¹³C]2'-Deoxyuridine residues at any desired position within a DNA sequence. nih.gov
Table 2: Standard Phosphoramidite Cycle for Oligonucleotide Synthesis
| Step | Action | Purpose |
|---|---|---|
| 1. Detritylation | Acid treatment (e.g., trichloroacetic acid) | Exposes the 5'-hydroxyl group for the next coupling reaction. |
| 2. Coupling | Addition of activated phosphoramidite and a catalyst (e.g., tetrazole) | Forms a new phosphite triester bond, extending the DNA chain. |
| 3. Capping | Acetylation (e.g., using acetic anhydride) | Blocks unreacted chains to prevent the synthesis of shorter sequences. |
Comparative Analysis with Other Isotopic Labeling Strategies for Deoxyuridines (e.g., ¹⁵N-labeled, Deuterated)
Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of large and complex systems like DNA. otsuka.co.jpnih.govnih.gov Besides ¹³C, other stable isotopes such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H) are commonly used to label deoxyuridine and other nucleosides. otsuka.co.jpmedchemexpress.com The choice of isotope depends on the specific research question, as each offers distinct advantages for NMR studies. acs.orgnih.gov
¹³C-Labeling: Incorporating ¹³C, as with [2'-¹³C]2'-Deoxyuridine, is crucial for heteronuclear NMR experiments that correlate the carbon backbone with attached protons (¹H-¹³C). nih.gov This is essential for resonance assignment and for studying the conformation and dynamics of the sugar pucker, a key determinant of DNA helical structure. nih.gov Atom-specific ¹³C-labeling is particularly advantageous for dynamic studies because it creates isolated ¹H-¹³C spin pairs with simpler relaxation behavior, providing clearer insights into molecular motions. nih.gov However, uniform ¹³C-labeling can lead to complex spectra due to ¹³C-¹³C scalar couplings, although this can be mitigated with advanced NMR techniques. acs.org
¹⁵N-Labeling: Deoxyuridine can be labeled with ¹⁵N at the N1 and N3 positions of the uracil base. medchemexpress.comnucleosyn.com ¹⁵N-labeling is invaluable for probing the hydrogen bonding interactions that define the Watson-Crick base pair, as it allows direct observation of the imino proton environment through ¹H-¹⁵N correlations. ru.nl It also provides a means to study the dynamics of base pairing and the rotational dynamics of amino groups in other bases. ru.nl
Deuteration (²H-Labeling): Replacing protons with deuterium is a powerful strategy for simplifying complex ¹H NMR spectra and reducing signal broadening in large biomolecules. otsuka.co.jpnih.gov Deuteration significantly reduces dipolar relaxation, the primary cause of broad lines in large molecules, leading to sharper signals and enhanced resolution. chemie-brunschwig.ch Perdeuteration (labeling all non-exchangeable positions) can be combined with selective protonation of specific groups (e.g., methyl groups) to study specific regions of a large molecule without interference from the rest of the protons. chemie-brunschwig.ch For nucleic acids, selective deuteration of the ribose sugar can help in observing NOEs over longer distances, which is critical for structure determination. otsuka.co.jp
Table 3: Comparison of Isotopic Labeling Strategies for Deoxyuridine in NMR
| Labeling Strategy | Typical Labeled Positions | Primary Application/Advantage | Disadvantage | Reference |
|---|---|---|---|---|
| ¹³C-Labeling | C2' (sugar), C6, C5, etc. (base) | Probing sugar pucker conformation; backbone and base dynamics; resonance assignment. | Uniform labeling can introduce complex scalar couplings. | nih.govnih.gov |
| ¹⁵N-Labeling | N1, N3 (base) | Studying hydrogen bonding and base pairing dynamics; resonance assignment of imino protons. | Provides no direct information on the sugar-phosphate backbone. | medchemexpress.comru.nl |
| Deuteration (²H) | Sugar and/or base protons | Simplifies ¹H spectra; reduces dipolar relaxation and line broadening in large molecules. | Loss of proton signals means loss of information from those sites; requires specific re-introduction of protons for some experiments. | otsuka.co.jpchemie-brunschwig.ch |
Advanced Spectroscopic and Spectrometric Methodologies for 2 13c 2 Deoxyuridine Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution. tum.de The incorporation of stable isotopes like ¹³C is a crucial prerequisite for many relaxation-based NMR experiments that probe molecular motions across a wide range of timescales. nih.gov For nucleic acids, isotopic labeling, including at the 2'-position of deoxyuridine, has become instrumental in overcoming spectral overlap and enhancing sensitivity, thereby facilitating detailed structural and dynamic analysis. nih.govresearchgate.net
Structural Elucidation of Nucleic Acids and Their Complexes
Isotopically labeled nucleosides, such as [2'-¹³C]2'-deoxyuridine, are invaluable tools for determining the high-resolution structures of DNA and its complexes. nih.govresearchgate.net The ¹³C label serves as a localized reporter, providing specific distance and dihedral angle information that is essential for accurate structure calculation. This approach has been successfully applied to various DNA structures, including duplexes, hairpins, and G-quadruplexes. nih.govresearchgate.net
The conformation of the furanose ring can be determined by analyzing various NMR parameters, including vicinal proton-proton (³JHH) and proton-carbon (³JCH) coupling constants. nih.govoup.com For instance, the coupling constants involving the H1', H2', and H2'' protons are particularly informative. In a typical B-DNA conformation, the sugar pucker is C2'-endo. researchgate.netoup.com The analysis of NOESY data, which provides through-space proton-proton distances, can also help in determining the preferred sugar pucker. tum.de DFT calculations have shown that geminal ¹³C-¹H coupling constants (²JCCH) in the furanose ring are also dependent on the ring's conformation, offering another avenue for structural analysis. nih.gov The chemical shift of the ¹³C nucleus itself is sensitive to the sugar pucker; for example, C3'-endo conformers generally show significantly upfield chemical shifts for the C3' and C5' carbons compared to C2'-endo conformers. osti.gov
| Parameter | Typical Value/Observation for C2'-endo | Typical Value/Observation for C3'-endo | Reference |
|---|---|---|---|
| ³J(H1'-H2') | Large (e.g., ~7-10 Hz) | Small (e.g., ~1-3 Hz) | cdnsciencepub.com |
| ³J(H3'-H4') | Small | Large | andreas-brinkmann.net |
| Intra-residue NOE H1'-H4' | Strong | Weak | tum.de |
| Intra-residue NOE H2''-H4' | Weak | Strong | oup.com |
| ¹³C Chemical Shift (relative) | C2' and C4' shifts are distinct from C3'-endo | C3' and C5' shifts are upfield | osti.gov |
The torsion angle (χ) around the glycosidic bond, which connects the nucleobase to the sugar moiety, can adopt a wide range of values, but is generally found in two low-energy domains: syn and anti. tum.de In the anti conformation, which is predominant in canonical B-DNA, the bulk of the base is directed away from the sugar ring. tum.denih.gov Conversely, in the syn conformation, the base is positioned over the sugar ring. tum.de
The selective labeling of the 2'-position with ¹³C allows for the measurement of key NMR parameters that define the glycosidic torsion angle. Nuclear Overhauser Effect (NOE) data is particularly powerful in this regard. fu-berlin.de For pyrimidines like deoxyuridine, a strong NOE between the H6 proton of the base and the H2' proton of the sugar is indicative of an anti conformation, while a strong NOE between H6 and H1' suggests a syn conformation. fu-berlin.degatech.edu Furthermore, three-bond J-coupling constants between the base carbon (C6) and the sugar proton (H1'), i.e., ³J(C6-H1'), can provide a quantitative measure of the glycosidic bond conformation.
The incorporation of [2'-¹³C]2'-deoxyuridine into oligonucleotides significantly aids in the determination of their three-dimensional structure and in understanding their dynamic properties. nih.govdntb.gov.ua Isotopic labeling helps to resolve spectral overlap, which is a major challenge in the NMR study of large nucleic acids. researchgate.net Site-specific labeling with ¹³C allows for the unambiguous assignment of resonances, which is the first and most critical step in any NMR-based structural study. nih.govoup.com
Once assignments are made, a network of distance and torsional angle restraints can be generated from NOESY and J-coupling data, respectively. These experimental restraints are then used in computational algorithms, such as simulated annealing, to calculate a family of structures consistent with the NMR data. tum.de Furthermore, ¹³C relaxation studies on labeled oligonucleotides provide insights into their internal motions on timescales ranging from picoseconds to milliseconds, revealing the flexibility and conformational exchange processes that are often crucial for their biological function. nih.govmsu.edu
Analysis of Glycosidic Bond Rotamers
Investigating Intermolecular Interactions (e.g., Protein-Nucleic Acid, Ligand Binding)
NMR spectroscopy is a powerful tool for studying the interactions between nucleic acids and other molecules, such as proteins and small molecule ligands. nih.govacs.org The introduction of a ¹³C label at a specific position, like the 2'-carbon of deoxyuridine, provides a sensitive probe to monitor changes in the local environment upon binding.
When a protein or ligand binds to a DNA molecule containing [2'-¹³C]2'-deoxyuridine, changes in the chemical shift of the ¹³C-2' nucleus and its attached proton (H2') can be observed in ¹H-¹³C HSQC spectra. These chemical shift perturbations (CSPs) map the binding interface and identify the nucleotides involved in the interaction. nih.gov In addition to CSPs, changes in the intensity and linewidth of NMR signals can provide information about the dynamics of the complex. For instance, line broadening can indicate exchange processes occurring on an intermediate timescale upon ligand binding. nih.gov Isotope-edited NOESY experiments can be used to observe intermolecular NOEs between the labeled nucleoside and the binding partner, providing direct evidence of proximity and defining the geometry of the complex. acs.org This approach has been instrumental in characterizing the binding of various proteins and drugs to their DNA targets. acs.orgnih.gov
Resonance Assignment and Spectral Enhancement through Isotopic Enrichment
A major bottleneck in the NMR study of large biomolecules is the extensive overlap of signals in their spectra. researchgate.net Isotopic enrichment with ¹³C (and ¹⁵N) is a key strategy to overcome this problem. nih.govresearchgate.net By incorporating [2'-¹³C]2'-deoxyuridine into a DNA oligonucleotide, the signals from this specific residue can be easily identified and assigned in multidimensional heteronuclear NMR experiments. oup.comnih.gov
For example, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In a DNA sample containing [2'-¹³C]2'-deoxyuridine, a single cross-peak corresponding to the H2'-C2' pair of the labeled residue will appear in the HSQC spectrum, facilitating its unambiguous assignment. nih.gov This is particularly advantageous in repetitive or symmetric sequences where proton spectra alone would be highly ambiguous. acs.org Furthermore, isotopic labeling enables the use of transverse relaxation-optimized spectroscopy (TROSY), which leads to significant enhancement in both spectral resolution and sensitivity for larger macromolecules. d-nb.info The introduction of an isolated ¹³C-¹H spin pair, as in [2'-¹³C]2'-deoxyuridine, simplifies the spin system, which is ideal for relaxation dispersion experiments and the measurement of residual dipolar couplings (RDCs), further enhancing the structural and dynamic information that can be obtained. oup.com
| NMR Experiment | Information Obtained | Application | Reference |
|---|---|---|---|
| ¹H-¹³C HSQC | Correlation of directly bonded ¹H and ¹³C nuclei | Resonance assignment, chemical shift perturbation mapping | acs.orgnih.gov |
| ¹H-¹H NOESY | Through-space proton-proton distances | Structural determination (conformation), intermolecular contacts | tum.defu-berlin.de |
| ¹³C-edited NOESY | NOEs involving the labeled ¹³C-attached proton | Resolving spectral overlap, specific intermolecular contacts | researchgate.netacs.org |
| ¹³C Relaxation (R₁, R₂, NOE) | Information on molecular motion (dynamics) | Characterizing flexibility and conformational exchange | nih.govmsu.edu |
| J-coupling analysis (e.g., DQF-COSY) | Through-bond scalar couplings | Determining dihedral angles (sugar pucker, backbone) | researchgate.netoup.com |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a cornerstone analytical technique for the study of [2'-13C]2'-Deoxyuridine. Its high sensitivity and specificity enable the detection and quantification of this labeled compound and its metabolic derivatives, providing deep insights into nucleic acid metabolism, DNA damage, and cellular pathway dynamics. When coupled with separation techniques like liquid chromatography, MS offers unparalleled analytical power. unil.chmdpi.com
Metabolic flux analysis using stable isotopes is a critical methodology for understanding cellular metabolism. d-nb.infofrontiersin.org In this context, a 13C-labeled substrate is introduced into a biological system, and the distribution of the 13C label is traced through various metabolic intermediates. nih.gov While large-scale metabolic flux analysis (MFA) often uses universally labeled substrates like [U-13C]-glucose to map central carbon metabolism, tracers like this compound are invaluable for dissecting specific pathways, such as the nucleoside salvage pathway. d-nb.infonih.gov
When cells are supplied with this compound, the labeled deoxyribose can be incorporated into the cellular nucleotide pools and subsequently into DNA. By using mass spectrometry to analyze the mass isotopomer distribution in downstream metabolites, researchers can quantify the rate of these processes. For instance, the incorporation of the 13C label into genomic DNA would confirm the activity of the salvage pathway, and the rate of its disappearance could be used to study DNA turnover.
The precise quantification of this compound and its metabolic products is essential for metabolic flux studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high selectivity and sensitivity. unil.chwellcomeopenresearch.org In a typical LC-MS/MS experiment, the labeled nucleoside is separated from a complex mixture and then ionized. The mass spectrometer selects the precursor ion corresponding to this compound and fragments it, and specific fragment ions are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly accurate quantification, even at low concentrations. wellcomeopenresearch.org
The ability to quantify the extent of 13C incorporation into various metabolites over time allows for the calculation of metabolic flux rates, providing a dynamic view of cellular processes. frontiersin.org
Isotope dilution mass spectrometry (IDMS) is the most reliable technique for achieving accurate quantification of metabolites in biological samples. nih.gov This method corrects for variations in sample extraction, handling, and instrument response. The principle involves adding a known amount of a stable isotope-labeled internal standard (IS) to the sample at the earliest stage of preparation. nih.govtera.org The ratio of the signal from the endogenous analyte to the signal from the IS is then used for quantification.
For the analysis of unlabeled 2'-Deoxyuridine (B118206), this compound would be an ideal internal standard because it is chemically identical to the analyte and differs only in mass. This ensures that it behaves identically during sample preparation and chromatographic separation, co-eluting with the analyte. However, in the context of this article, where this compound is the analyte of interest, a different isotopologue, such as [13C,15N2]2'-Deoxyuridine, would be used as the internal standard. This approach provides the highest degree of accuracy and precision in quantitative studies. nih.gov
Table 1: Properties of an Exemplary Isotope-Labeled Internal Standard for Deoxyuridine Analysis This table describes a related compound, [13C,15N2]-2'-Deoxyuridine, often used as an internal standard for quantifying the unlabeled or singly-labeled analyte.
| Property | Value/Description | Reference |
|---|---|---|
| Compound Name | 2'-Deoxyuridine-[13C,15N2] | |
| Application | Internal standard for quantitative mass spectrometry. | |
| Purity | ≥98% chemical purity; 99% atom 13C; 99% atom 15N. | |
| Appearance | Pale Yellow Solid. | |
| Solubility | Slightly soluble in DMSO, Methanol (B129727). |
Mass spectrometry is a powerful tool for identifying and quantifying DNA adducts—products formed when reactive chemicals covalently bind to DNA. re-place.bersc.org These modifications can be mutagenic and are implicated in carcinogenesis. Untargeted "adductomics" approaches aim to discover the full spectrum of DNA lesions in a given sample. oup.comnih.gov
While this compound itself is not a DNA adduct, it is an essential tool for studying them. When used as an internal standard in an isotope dilution MS analysis, it allows for the precise quantification of naturally occurring or exogenously induced deoxyuridine-related damage products. rsc.org
Oxidative stress can lead to the formation of various lesions on DNA bases, including the conversion of thymidine (B127349) to products like 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-ohmdU) or 5-formyl-2'-deoxyuridine (B1195723) (5-FordU). acs.orgnih.gov These lesions can be excised by DNA repair enzymes. tera.org
By using this compound as a tracer, it is theoretically possible to follow its fate and the formation of damaged products under conditions of oxidative stress. More commonly, isotopically labeled standards of the specific damage products, such as [13C10,15N2]-5-(hydroxymethyl)-2'-deoxyuridine, are synthesized and used as internal standards to quantify the levels of these lesions in genomic DNA extracted from tissues or cells. nih.govnih.gov This allows researchers to accurately measure the extent of DNA damage and assess the efficiency of DNA repair pathways in various biological contexts, such as in diseases associated with metal toxicity or in aging. acs.org
The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry is the predominant methodology for the analysis of this compound and related compounds in biological matrices. researchgate.netnih.gov HPLC separates the complex mixture of metabolites before they enter the mass spectrometer, which is crucial for accurate identification and quantification. wellcomeopenresearch.org
Various HPLC methods have been developed for nucleoside analysis. Reversed-phase chromatography using C18 columns is common, while porous graphitic carbon (PGC) columns are particularly effective for separating polar compounds like nucleosides and their phosphorylated forms without the need for ion-pairing agents. nih.gov A typical HPLC-MS method involves a gradient elution to separate analytes over a run time of several minutes, followed by detection using electrospray ionization (ESI) tandem mass spectrometry. researchgate.net
Table 2: Example HPLC-MS/MS Parameters for Deoxyuridine Quantification This table presents a generalized example based on published methods for the analysis of deoxyuridine and its analogs. Specific parameters would be optimized for this compound.
| Parameter | Description | Reference |
|---|---|---|
| LC Column | Porous Graphitic Carbon (e.g., Hypercarb) or C18 | nih.gov |
| Mobile Phase A | Aqueous buffer, e.g., 10 mM Ammonium Acetate | nih.gov |
| Mobile Phase B | Organic solvent, e.g., Acetonitrile (B52724) | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | researchgate.net |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |
| Quantification Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | wellcomeopenresearch.org |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies
Sample Preparation and Separation Techniques (e.g., SPE, RP-HPLC)
Effective analysis of this compound from complex biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. This is typically followed by high-resolution separation techniques to isolate the compound before detection.
Solid-Phase Extraction (SPE) is a widely adopted method for the cleanup and preconcentration of nucleosides from biological samples like plasma and urine. researchgate.netchemicalpapers.com The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix. For nucleosides, several types of SPE cartridges are utilized:
Reversed-Phase (RP) Sorbents: C18 and other non-polar polymeric sorbents are commonly used for the extraction of deoxynucleosides. nih.govnih.gov These materials retain analytes based on hydrophobic interactions.
Ion-Exchange Sorbents: Strong anion-exchange (SAX) and weak anion-exchange columns are effective for separating charged molecules like nucleotides from uncharged nucleosides. researchgate.netsemanticscholar.orgnih.gov Cation-exchange columns with sulfate (B86663) functional groups have been proposed for the extraction of acidified nitrogen-containing nucleosides, including deoxynucleosides that lack vicinal diol groups. nih.gov
Affinity Sorbents: Phenylboronic acid-based sorbents can selectively bind to the vicinal hydroxyl groups present in the ribose moiety of many nucleosides, offering high selectivity. nih.gov However, for deoxynucleosides like 2'-Deoxyuridine which lack this cis-diol group, other extraction phases are more suitable. nih.gov
Mixed-Mode Sorbents: Some modern sorbents combine reversed-phase and ion-exchange properties, allowing for the separation of a wide range of acidic, basic, and neutral compounds. chemicalpapers.comsemanticscholar.org
Following sample cleanup, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the separation of nucleosides. nih.gov This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Isocratic or gradient elution with mobile phases commonly consisting of aqueous buffers (e.g., phosphate (B84403) buffer, formic acid, or trifluoroacetic acid) and an organic modifier like methanol or acetonitrile is employed to achieve optimal separation. nih.govnih.govnih.gov
| Technique | Sorbent/Column Type | Application Notes | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Strong Anion-Exchange (SAX) | Used for plasma clean-up prior to HPLC-APCI-MS analysis of 2'-Deoxyuridine. | researchgate.netchemicalbook.com |
| Solid-Phase Extraction (SPE) | Non-polar Polymeric Sorbent | Applied for purification of 2'-Deoxyuridine from deproteinised plasma. | nih.gov |
| Solid-Phase Extraction (SPE) | C18 | Can be applied for deoxynucleoside determination. | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | C18 | The most common method for nucleoside analysis, often using a C18 column with an aqueous buffer and organic modifier. | nih.govnih.govnih.gov |
Ionization Modes and Detection Strategies (e.g., APCI-MS, ESI-MS/MS, SIM)
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the sensitive and specific detection of this compound. The choice of ionization source and detection mode is critical for achieving optimal results.
Ionization Modes:
Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique suitable for a wide range of compounds. It has been successfully used for the quantification of 2'-Deoxyuridine in plasma. researchgate.netchemicalbook.com In one method, negative ion mode APCI was optimized to detect the formate (B1220265) adduct [M+HCOO]⁻ of 2'-Deoxyuridine. researchgate.netchemicalbook.com
Electrospray Ionization (ESI): ESI is another soft ionization technique that is particularly well-suited for polar and thermally labile molecules like nucleosides. ESI coupled with tandem mass spectrometry (MS/MS) provides high specificity and sensitivity. nih.gov Both positive and negative ionization modes can be used, depending on the analyte and the desired sensitivity. rockefeller.edu
Detection Strategies:
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratios (m/z) corresponding to the analyte of interest and its internal standard. shimadzu.eu This significantly increases sensitivity compared to full-scan mode, making it ideal for quantitative analysis of trace components. researchgate.netchemicalbook.comshimadzu.eu For this compound, the specific m/z would be monitored.
Tandem Mass Spectrometry (MS/MS): Also known as multiple reaction monitoring (MRM) in quantitative applications, MS/MS involves the selection of a precursor ion, its fragmentation, and the detection of a specific product ion. nih.govnih.gov This technique offers very high specificity and is less susceptible to matrix interference. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C,¹⁵N₂]-labeled analogues, is standard practice in MS-based quantification to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. nih.govnucleosyn.comacs.org
| Methodology | Key Features | Application for Deoxyuridine Analysis | Reference |
|---|---|---|---|
| APCI-MS with SIM | Atmospheric Pressure Chemical Ionization coupled with Selected Ion Monitoring. Optimized in negative ion mode to detect the formate adduct. | A validated method for quantifying plasma 2'-Deoxyuridine. | researchgate.netchemicalbook.com |
| ESI-MS/MS | Electrospray Ionization with Tandem Mass Spectrometry. Provides high specificity and sensitivity. | Used for the assessment of radiation-induced degradation products of DNA bases, including oxidized 2'-deoxyribonucleosides. | nih.gov |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry. Enables sensitive and reliable determination of nucleosides in plasma and tissue. | A validated method for measuring deoxyuridine in plasma. | researchgate.net |
| Isotope Dilution MS | Uses stable isotopically labeled internal standards for precise quantification. | Essential for accurate measurement of DNA adducts and other nucleosides, distinguishing between endogenous and exogenous sources. | nih.govacs.org |
Applications in Fundamental Biochemical and Molecular Biology Research
Elucidation of Deoxyuridine Metabolism and Salvage Pathways
The salvage pathway is a crucial mechanism for cells to recycle nucleosides from the degradation of DNA and RNA, which is particularly important in tissues with limited de novo synthesis capabilities. wikipedia.org [2'-¹³C]2'-Deoxyuridine is instrumental in studying these processes.
Pyrimidine (B1678525) nucleotide biosynthesis is a fundamental process for all living cells, providing the necessary precursors for nucleic acid synthesis. core.ac.uk The de novo synthesis pathway is energetically costly, making the salvage pathway a critical component of nucleotide metabolism. imrpress.com By introducing [2'-¹³C]2'-Deoxyuridine into cellular systems, researchers can track its conversion and incorporation into various pyrimidine nucleotides.
Deoxyuridine can be phosphorylated to deoxyuridine monophosphate (dUMP), a key precursor for the synthesis of thymidine (B127349) monophosphate (dTMP), which is essential for DNA synthesis. slu.se The conversion of dUMP to dTMP is catalyzed by thymidylate synthase. slu.sedrugbank.com By using [2'-¹³C]2'-Deoxyuridine, the flux through this and other related pathways can be quantified. For instance, labeled deoxyuridine can be traced as it is salvaged and enters the nucleotide pool, providing data on the rates of synthesis and turnover of pyrimidine deoxyribonucleotides. hmdb.ca
Research has shown that deoxyuridine is phosphorylated to dUMP, albeit at a slower rate than thymidine. nih.gov The use of stable isotope-labeled compounds like [2'-¹³C]2'-Deoxyuridine in conjunction with mass spectrometry allows for precise measurement of these metabolic fluxes. masseycancercenter.org
Table 1: Key Enzymes in Deoxyuridine Metabolism
| Enzyme | Function |
| Thymidine Kinase | Phosphorylates deoxyuridine to dUMP. |
| Thymidylate Synthase | Catalyzes the methylation of dUMP to dTMP. slu.sedrugbank.com |
| Uridine Phosphorylase | Can cleave deoxyuridine to uracil (B121893) and deoxyribose-1-phosphate. hmdb.ca |
| Cytidine Deaminase | Can convert deoxycytidine to deoxyuridine. hmdb.ca |
This table summarizes the primary enzymes involved in the metabolic pathways of deoxyuridine.
Stable isotope tracers, such as [2'-¹³C]2'-Deoxyuridine, are invaluable for metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through a metabolic network. nih.gov When cells are cultured with [2'-¹³C]2'-Deoxyuridine, the ¹³C label is incorporated into DNA during replication. By isolating the DNA and analyzing it using techniques like mass spectrometry, researchers can determine the extent of incorporation and trace the carbon's path. acs.org
This approach provides a dynamic view of how cells utilize external nucleosides for DNA synthesis. It allows for the quantification of the contribution of the salvage pathway relative to the de novo synthesis pathway for pyrimidine nucleotides. This is particularly relevant in cancer research, where altered metabolism is a hallmark of tumor cells. nih.gov
Investigation of Pyrimidine Nucleotide Biosynthesis and Turnover
Investigation of DNA Synthesis and Replication Dynamics
The ability to label and track newly synthesized DNA is fundamental to studying cell proliferation, a cornerstone of many biological research areas.
Historically, radioactive nucleosides like [³H]thymidine were used to label newly synthesized DNA. pnas.org However, due to the safety concerns and handling requirements of radioisotopes, non-radioactive analogs have become the preferred method. While not a direct application of [2'-¹³C]2'-Deoxyuridine, the principles of using labeled nucleosides to track DNA synthesis are the same. The incorporation of a labeled deoxyuridine analog allows for the detection of cells that are actively replicating their DNA during the S phase of the cell cycle. pnas.org
A significant advancement in the study of DNA synthesis and cell proliferation has been the development of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). pnas.orgwikipedia.org EdU is a thymidine analog that is incorporated into replicating DNA. wikipedia.orgnih.gov Its key feature is the presence of an alkyne group, which allows for detection via a highly specific and efficient copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry". pnas.orgmdpi.com This method offers several advantages over the previously standard 5-bromo-2'-deoxyuridine (B1667946) (BrdU) technique, which requires harsh DNA denaturation steps for antibody detection. pnas.orgnih.gov
The EdU assay is conceptually analogous to using an isotopically labeled compound like [2'-¹³C]2'-Deoxyuridine. Both involve introducing a modified nucleoside that gets incorporated into nascent DNA, allowing for its subsequent detection. While EdU is detected by fluorescence microscopy or flow cytometry after the click reaction, [2'-¹³C]2'-Deoxyuridine would be detected by mass spectrometry.
The use of thymidine analogues like EdU has become a powerful tool for cell cycle analysis. nih.gov By combining EdU labeling with a DNA content stain like DAPI or propidium (B1200493) iodide, researchers can precisely identify cell populations in the G1, S, and G2/M phases of the cell cycle. nih.govnumberanalytics.com This provides detailed information on cell proliferation and the effects of various treatments on cell cycle progression. medsci.orgnumberanalytics.com
Table 2: Comparison of DNA Synthesis Detection Methods
| Method | Label | Detection | Advantages | Disadvantages |
| Autoradiography | [³H]thymidine | Scintillation counting or film exposure | High sensitivity | Use of radioactivity, time-consuming. nih.gov |
| Immunohistochemistry | 5-bromo-2'-deoxyuridine (BrdU) | Anti-BrdU antibodies | Non-radioactive | Requires DNA denaturation, which can alter cell morphology and antigenicity. pnas.org |
| Click Chemistry | 5-ethynyl-2'-deoxyuridine (EdU) | Fluorescent azide (B81097) via copper-catalyzed reaction | High sensitivity and specificity, no DNA denaturation required, fast. pnas.org | Can induce DNA damage and cell cycle arrest at high concentrations. wikipedia.orgresearchgate.net |
| Mass Spectrometry | [2'-¹³C]2'-Deoxyuridine | Isotope ratio mass spectrometry | Provides quantitative flux data, less invasive than EdU. | Requires specialized equipment, does not provide spatial information. |
This table provides a comparative overview of different techniques used to label and detect newly synthesized DNA.
Tracking Nascent DNA Synthesis in Cells and Tissues
Studies on DNA Repair Mechanisms and Genome Stability
Maintaining genomic stability is paramount for cell survival, and cells have evolved intricate DNA repair mechanisms to counteract DNA damage. premierscience.commpg.de The incorporation of uracil into DNA, either through misincorporation of dUTP or deamination of cytosine, is a common form of DNA damage that must be repaired. nih.gov
The base excision repair (BER) pathway is a primary mechanism for removing uracil from DNA. mdpi.com This process is initiated by a DNA glycosylase that recognizes and excises the uracil base, creating an apurinic/apyrimidinic (AP) site. nih.gov Subsequent enzymatic steps then restore the correct DNA sequence.
By using [2'-¹³C]2'-Deoxyuridine, researchers can intentionally introduce a labeled uracil precursor into cells. This allows for the study of the efficiency and kinetics of the BER pathway in removing this lesion. Tracking the fate of the ¹³C label can provide insights into how effectively the repair machinery functions under various conditions, such as in the presence of DNA damaging agents or in cells with specific genetic mutations affecting repair pathways.
Analysis of Oxidative DNA Damage Products and Repair Pathways
Oxidative stress, a result of the overproduction of reactive oxygen species (ROS), can lead to significant damage to cellular components, including DNA. pnas.org The study of oxidatively induced DNA damage is crucial for understanding its role in mutagenesis, carcinogenesis, and aging. pnas.orgnih.gov When DNA is subjected to oxidative damage, a variety of lesions can form. nist.gov For instance, 2'-deoxycytidine (B1670253) can be oxidized to products such as 5-hydroxy-2'-deoxycytidine (B120496) (oh5dC) and 5-hydroxy-2'-deoxyuridine (B1206715) (oh5dU). pnas.orgnih.gov
Isotopically labeled compounds like [2'-13C]2'-Deoxyuridine are instrumental in tracing the formation and repair of such lesions. By incorporating the labeled nucleoside into DNA, researchers can use sensitive analytical techniques to detect and quantify the resulting oxidative products. This allows for a detailed analysis of the mechanisms and efficiencies of various DNA repair pathways, such as base excision repair (BER), which is responsible for removing many types of oxidative DNA damage. cabimer.espeerj.com The ability to track the fate of the ¹³C label provides a clear picture of the enzymatic steps involved in lesion recognition, excision, and subsequent DNA synthesis.
Enzymatic Cleavage and Excision Processes (e.g., Thymine (B56734) DNA Glycosylase activity)
The base excision repair (BER) pathway is initiated by DNA glycosylases, enzymes that recognize and remove damaged or inappropriate bases from DNA by cleaving the N-glycosylic bond. nih.govacs.org Thymine DNA glycosylase (TDG) is a key enzyme in this pathway, known for its role in excising thymine from G·T mismatches that arise from the deamination of 5-methylcytosine. pdbj.org TDG also processes other lesions, including uracil and its derivatives. plos.org
Studies utilizing substrate analogs, such as those derived from 2'-deoxyuridine (B118206), have been critical in elucidating the mechanism of TDG and other glycosylases. pdbj.org For example, research using 2'-fluoro-2'-deoxyuridine, a related analog, has provided insights into how TDG binds its substrate and positions the catalytic water molecule for the cleavage reaction. pdbj.org The use of isotopically labeled substrates like this compound can further enhance these studies by allowing for precise kinetic measurements and the direct observation of bond cleavage events through techniques like NMR. This level of detail is crucial for understanding how these enzymes maintain genomic integrity. pdbj.org
Probing Protein-Nucleic Acid Recognition and Enzyme Kinetics
The interaction between proteins and nucleic acids is fundamental to nearly all aspects of cellular function. nih.gov Isotopically labeled nucleosides provide a powerful means to study these interactions with high resolution. The ¹³C label in this compound serves as a spectroscopic probe to monitor changes in the local environment of the nucleoside upon protein binding.
This approach is particularly valuable for studying the kinetics of enzymes that act on nucleosides and nucleotides. By following the conversion of the ¹³C-labeled substrate to product over time, researchers can determine key kinetic parameters such as Kₘ and kₖₐₜ. These parameters provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency, respectively. nih.gov
Substrate Specificity of DNA Polymerases and Nucleotide Kinases
DNA polymerases are responsible for synthesizing DNA, and their accuracy is paramount for maintaining genomic stability. whiterose.ac.uk These enzymes exhibit a high degree of specificity for their substrates, the deoxyribonucleoside triphosphates (dNTPs). Similarly, nucleoside kinases, which phosphorylate nucleosides to their monophosphate forms, also display distinct substrate preferences. bibliotekanauki.pl
The use of analogs, including isotopically labeled ones, has been instrumental in defining the substrate specificity of these enzymes. For example, studies have shown that DNA polymerases can incorporate various 5-substituted deoxyuridine triphosphates into DNA, with viral polymerases often showing different specificities compared to host cell polymerases. microbiologyresearch.orgmicrobiologyresearch.org The ability to incorporate modified nucleotides is a key area of research, with applications in antiviral and anticancer therapies. whiterose.ac.uk
The phosphorylation of 2'-deoxyuridine and its analogs by kinases like thymidine kinase 1 (TK1) and deoxycytidine kinase (dCK) is a critical step in their metabolic activation. bibliotekanauki.pl Research has demonstrated that these kinases have strict structural requirements for their substrates. bibliotekanauki.pl For instance, TK1 is highly selective for thymine and uracil bases. bibliotekanauki.pl The catalytic efficiency of these kinases for different nucleoside analogs can be precisely determined using labeled compounds. spandidos-publications.com
| Enzyme Family | Key Findings Regarding 2'-Deoxyuridine Analogs |
| DNA Polymerases | Can incorporate 5-substituted dUTP analogs, with viral polymerases often showing higher efficiency than host polymerases. microbiologyresearch.orgmicrobiologyresearch.org The structure of the polymerase is affected by mutations, influencing its interaction with dUTP analogs. microbiologyresearch.org |
| Nucleoside Kinases | Exhibit strict base and sugar moiety selectivity. bibliotekanauki.pl Thymidine Kinase 1 (TK1) efficiently phosphorylates 2'-deoxyuridine. spandidos-publications.com The efficiency of phosphorylation varies significantly with modifications to the nucleoside. bibliotekanauki.pl |
Interactions with Enzymes Involved in Pyrimidine Metabolism (e.g., Thymidylate Synthase)
Pyrimidine metabolism is a central pathway that provides the building blocks for DNA and RNA synthesis. nih.gov Key enzymes in this pathway include thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis. medchemexpress.comdrugbank.com
This compound can be used to trace the flow of metabolites through the pyrimidine salvage pathway. Once phosphorylated to [2'-13C]dUMP, it becomes a direct substrate for thymidylate synthase. Monitoring the conversion of ¹³C-labeled dUMP to dTMP allows for a direct assay of TS activity in vitro and potentially in vivo. medchemexpress.com Furthermore, understanding the interaction of 2'-deoxyuridine and its derivatives with enzymes like thymidylate synthase is critical, as these enzymes are often the targets of cancer chemotherapies. nih.gov For instance, the widely used anticancer drug 5-fluorouracil (B62378) exerts its effect in part through the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). biorxiv.org
Contributions to Systems Biology and Metabolomics Research
Systems biology aims to understand the complex interactions within biological systems, while metabolomics focuses on the comprehensive analysis of all metabolites in a cell or organism. nih.gov Isotope tracing, using compounds like this compound, is a cornerstone of these fields.
By introducing a ¹³C-labeled precursor into a biological system, researchers can track the distribution of the isotope throughout the metabolic network. This technique, known as metabolic flux analysis, provides a quantitative picture of the rates of metabolic reactions. The incorporation of the ¹³C label from this compound into various downstream metabolites, including those in the pyrimidine synthesis pathway and ultimately into DNA, can be monitored by mass spectrometry or NMR. researchgate.net This provides a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations. Such studies are crucial for understanding how metabolic pathways are regulated and how they are altered in disease states like cancer.
| Research Area | Application of this compound | Insights Gained |
| Systems Biology | Tracing metabolic pathways | Understanding the dynamic regulation of interconnected cellular networks. nih.gov |
| Metabolomics | Isotope tracing and metabolic flux analysis | Quantifying the rates of metabolic reactions and identifying metabolic bottlenecks. |
Perspectives and Future Directions in 2 13c 2 Deoxyuridine Research
Integration with Multi-Omics Approaches (e.g., combining metabolomics with other 'omics)
The true potential of [2'-13C]2'-Deoxyuridine tracing will be unlocked through its integration with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. researchgate.netnih.gov This multi-omics strategy allows for a more holistic understanding of cellular processes, moving beyond correlational studies to establish causal links between genetic information, protein expression, and metabolic function. researchgate.netmdpi.com
By combining this compound-based metabolomics with transcriptomics, researchers can correlate the flux through DNA synthesis pathways with the expression levels of the genes encoding the relevant enzymes. nih.gov Similarly, integrating proteomic data can reveal how changes in enzyme concentrations, post-translational modifications, or protein-protein interactions influence the incorporation of the labeled nucleoside. mdpi.com This integrated approach is crucial for building comprehensive models of cellular regulation and identifying key nodes that control nucleotide metabolism in both health and disease. mdpi.com For instance, in cancer research, a multi-omics approach can help to understand how oncogenic signaling pathways rewire metabolism to support continuous proliferation. d-nb.infoqimrb.edu.au
Future studies will likely leverage single-cell multi-omics to dissect the heterogeneity within cell populations. missionbio.com This will allow for the correlation of DNA synthesis rates, as measured by this compound incorporation, with the specific genomic and transcriptomic profiles of individual cells, providing unprecedented resolution in our understanding of complex biological systems. missionbio.com
Advancements in Labeling Efficiency and Positional Specificity
The utility of this compound is intrinsically linked to the efficiency and precision of its synthesis. While methods exist for producing this labeled compound, there is always room for improvement in terms of yield, cost-effectiveness, and the ability to introduce the 13C label at other specific positions within the deoxyuridine molecule. soton.ac.uk
Advancements in synthetic chemistry, including the use of novel catalysts and enzymatic synthesis routes, could lead to more efficient and scalable production methods. ijrpc.com Furthermore, the ability to synthesize deoxyuridine with 13C labels at different positions (e.g., on the pyrimidine (B1678525) ring or other carbons of the deoxyribose sugar) would provide researchers with a more versatile toolkit for dissecting specific metabolic pathways. beilstein-journals.org For example, labeling different carbons could help to distinguish between the de novo and salvage pathways of nucleotide synthesis with greater accuracy.
The development of "click chemistry" has provided powerful tools for the post-synthetic modification of nucleosides and DNA. acs.orgnih.gov Future research could explore the combination of isotopic labeling with click chemistry handles to create multi-functionalized probes for simultaneous tracking and visualization.
Development of Novel Analytical Techniques for Enhanced this compound Tracing
The detection and quantification of this compound and its metabolites are predominantly carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov While powerful, these techniques are continually evolving, and new analytical methods promise even greater sensitivity and resolution. researchgate.netresearchgate.net
High-resolution mass spectrometry, particularly when coupled with advanced separation techniques like liquid chromatography (LC-MS), allows for the precise quantification of isotopologues and the identification of downstream metabolites. researchgate.netnih.gov Future developments in MS technology, such as improved ionization sources and mass analyzers, will likely lower detection limits and enhance the ability to analyze complex biological samples. thno.org
NMR spectroscopy offers a non-destructive method for analyzing the position of the 13C label within a molecule, providing valuable structural and metabolic information. nih.govmdpi.com The development of new NMR pulse sequences and higher field magnets will continue to improve the sensitivity and resolution of these experiments. dtic.mil Furthermore, techniques like 2D-NMR can help to resolve overlapping signals in complex mixtures, providing a clearer picture of metabolic flux.
Process tracing, a methodological approach to test causal mechanisms, can be combined with these analytical techniques to strengthen the rigor of causal claims about the contribution of an intervention to an observed impact. service.gov.uk
Expanding Applications in Specific Biological Contexts (e.g., studying microbial activity, fungal interactions)
While much of the research using labeled nucleosides has focused on mammalian systems, there is a growing interest in applying these tools to study the biology of microorganisms. nih.gov this compound can be used to track DNA synthesis and proliferation in bacteria, viruses, and fungi, providing insights into their growth dynamics and interactions with their environment or hosts. nih.gov
For example, in the context of infectious diseases, tracing the incorporation of this compound into the DNA of a pathogen can provide a direct measure of its replication rate within a host. This information can be invaluable for understanding the pathogenesis of an infection and for evaluating the efficacy of antimicrobial therapies.
In the study of fungal-plant interactions, this compound could be used to investigate how fungi influence plant cell proliferation or to track the growth of pathogenic or symbiotic fungi within plant tissues. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com For instance, studies have shown that 2'-deoxyuridine (B118206) can act as an infection-promoting factor in the interaction between rice plants and the rice blast fungus. nih.gov Using a labeled version of this compound could help to elucidate the mechanisms behind this phenomenon.
Exploration of this compound in Investigating Molecular Mechanisms of Disease (excluding clinical trial data)
The study of how cells respond to DNA damage and maintain genomic integrity is a fundamental area of biomedical research with direct relevance to a host of human diseases, including cancer. nih.govce3c.ptnih.gov this compound can be a powerful tool in this field for investigating the molecular mechanisms of DNA repair and the metabolic perturbations that occur in disease states. nih.govnist.gov
For instance, in studies of nucleotide excision repair (NER), a major pathway for repairing bulky DNA lesions, this compound could be used to quantify the rate of repair synthesis following DNA damage. pnas.org By tracing the incorporation of the labeled nucleoside into repaired DNA patches, researchers can gain insights into the efficiency of the NER process and how it is affected by genetic mutations or exposure to environmental toxins.
Furthermore, this compound can be used to probe the metabolic reprogramming that is a hallmark of many cancers. d-nb.infoqimrb.edu.aufrontiersin.orgmdpi.com Cancer cells often exhibit altered nucleotide metabolism to fuel their rapid proliferation. nih.gov By tracing the fate of this compound, researchers can map the metabolic fluxes through these pathways and identify potential therapeutic targets. wikipedia.org For example, understanding how cancer cells utilize different sources for nucleotide synthesis can inform the development of drugs that selectively target these pathways. nih.gov
The tables below provide examples of research findings related to the use of deoxyuridine and its analogs in various biological contexts.
Table 1: Research Findings on Deoxyuridine Analogs in DNA Synthesis and Repair This table is interactive. You can sort and filter the data by clicking on the column headers.
Q & A
(Basic) How should [2'-13C]2'-Deoxyuridine be safely handled and stored in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), lab coats, and eye protection (safety goggles or face shields) to prevent skin/eye contact .
- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .
- Storage: Keep containers tightly sealed in a locked, ventilated cabinet at room temperature. Avoid exposure to moisture or direct sunlight .
- Disposal: Follow institutional guidelines for hazardous waste. Do not dispose in sinks or regular trash; use approved waste facilities .
(Basic) What analytical techniques are recommended for quantifying this compound in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use isotope dilution methods, leveraging the 13C label for precise quantification and differentiation from endogenous deoxyuridine .
- Nuclear Magnetic Resonance (NMR): 13C-NMR can confirm the isotopic label’s position and purity by analyzing chemical shifts at the 2'-carbon (~100–110 ppm range) .
- High-Performance Liquid Chromatography (HPLC): Pair with UV detection (260 nm) for preliminary quantification, validated against isotopic standards .
(Advanced) How does the 13C label at the 2' position influence conformational analysis of 2'-Deoxyuridine via NMR?
Methodological Answer:
- Electronegativity Effects: The 13C label alters the electron density at C2', impacting chemical shift values. This can differentiate between C2'-endo and C3'-endo sugar puckering conformations, critical for DNA/RNA structural studies .
- Experimental Design: Compare 13C-NMR spectra of labeled vs. unlabeled compounds. A linear relationship between substituent electronegativity and C2' chemical shifts aids in validating conformational dynamics .
(Advanced) How can researchers differentiate endogenous vs. labeled 2'-Deoxyuridine in metabolic flux studies?
Methodological Answer:
- Isotopic Enrichment Analysis: Use mass spectrometry to measure 13C/12C ratios in nucleotide pools. Baseline correction with unlabeled controls is essential .
- Pulse-Chase Experiments: Administer this compound in timed intervals, then track incorporation into DNA via autoradiography or isotope-ratio MS .
(Advanced) What strategies resolve contradictions in mutagenicity data involving this compound?
Methodological Answer:
- Control Experiments: Compare mutagenesis rates in cells treated with labeled vs. unlabeled compounds to isolate isotope-specific effects .
- Comet Assay/Sanger Sequencing: Validate DNA damage patterns (e.g., oxidative lesions vs. misincorporation) to distinguish between isotope-induced artifacts and true mutagenicity .
(Basic) What are the primary research applications of this compound in DNA synthesis studies?
Methodological Answer:
- DNA Repair Tracking: Incorporate into oligonucleotides to monitor base excision repair (BER) pathways via uracil-N-glycosylase (UNG) digestion .
- Metabolic Labeling: Trace thymidine salvage pathways in cancer cells or mitochondrial disorders (e.g., MNGIE) to assess nucleotide pool imbalances .
(Advanced) How can this compound elucidate nucleotide pool dynamics under genotoxic stress?
Methodological Answer:
- dNTP Pool Analysis: Treat cells with alkylating agents (e.g., N-methyl-N-nitrosourea), then quantify labeled dTTP expansion via LC-MS. Note that deoxyuridine amplifies dTTP pools more effectively than thymidine .
- Time-Course Studies: Track 13C incorporation into DNA post-stress to model replication fork stalling and repair kinetics .
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